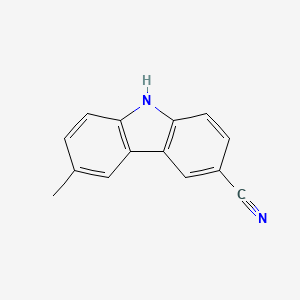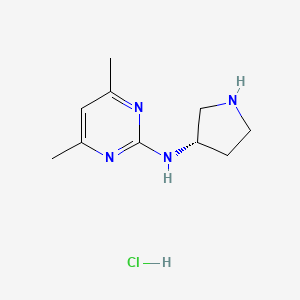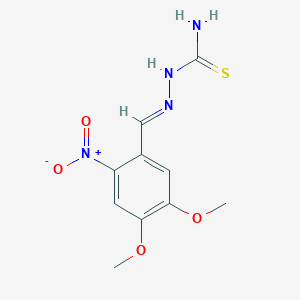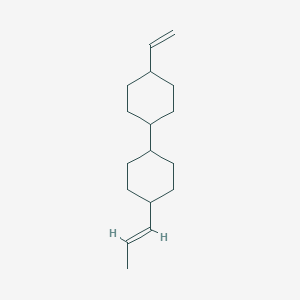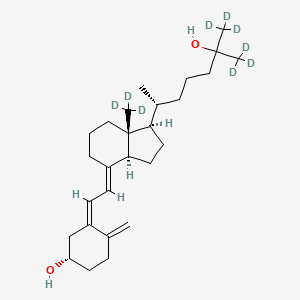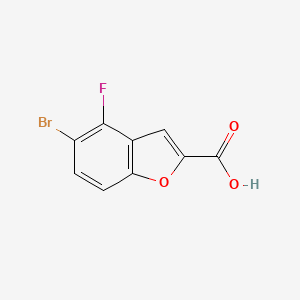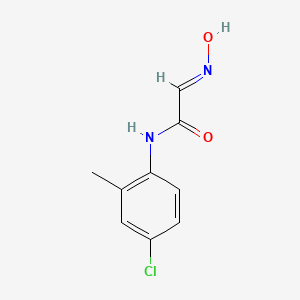
Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)- is a chemical compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro and methyl group on the phenyl ring, along with a hydroxyimino group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)- typically involves the reaction of 4-chloro-2-methylaniline with acetic anhydride to form the corresponding acetamide. This intermediate is then reacted with hydroxylamine hydrochloride under basic conditions to introduce the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
化学反応の分析
Types of Reactions
Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form the corresponding nitroso compound.
Reduction: The hydroxyimino group can be reduced to form the corresponding amine.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)- is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)- involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The chloro and methyl groups on the phenyl ring can influence the compound’s lipophilicity and its ability to cross biological membranes. These interactions can modulate various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Acetamide, N-(4-chlorophenyl)-2-(hydroxyimino)-: Lacks the methyl group on the phenyl ring.
Acetamide, N-(4-methylphenyl)-2-(hydroxyimino)-: Lacks the chloro group on the phenyl ring.
Acetamide, N-(4-chloro-2-methylphenyl)-2-(amino)-: The hydroxyimino group is replaced with an amino group.
Uniqueness
Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)- is unique due to the presence of both chloro and methyl groups on the phenyl ring, along with the hydroxyimino group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H9ClN2O2 |
|---|---|
分子量 |
212.63 g/mol |
IUPAC名 |
(2E)-N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C9H9ClN2O2/c1-6-4-7(10)2-3-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5+ |
InChIキー |
IHRNYCWVHDGNFY-VZUCSPMQSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)/C=N/O |
正規SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C=NO |
溶解性 |
>31.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



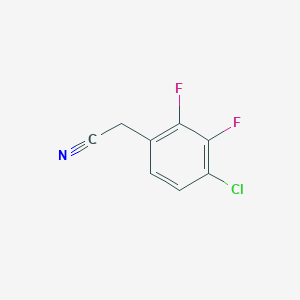
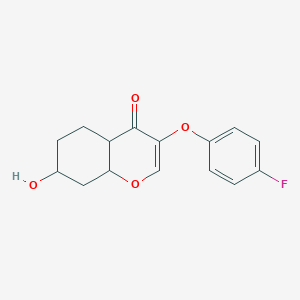
![4H-Pyrano[2,3-b]pyridine-3-carboxylic acid, 7-methyl-4-oxo-](/img/structure/B12328016.png)
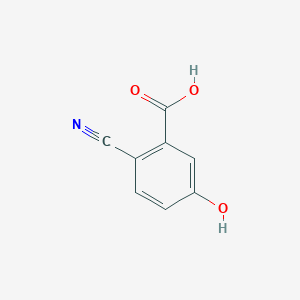
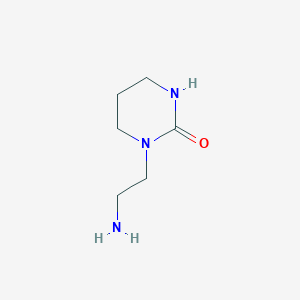
![1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 4-methyl-](/img/structure/B12328032.png)
